The Dual-Inhibitory Mechanism of AZ7550: A Technical Overview
The Dual-Inhibitory Mechanism of AZ7550: A Technical Overview
For Immediate Release
AZ7550, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), presents a compelling dual mechanism of action by targeting both mutant EGFR and the insulin-like growth factor 1 receptor (IGF1R). This technical guide provides an in-depth analysis of AZ7550's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
AZ7550 is formed in vivo through the N-demethylation of osimertinib.[1] It functions as an irreversible inhibitor of specific mutant forms of the EGFR, including those with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] The irreversible binding is achieved through the formation of a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[4][5] This covalent modification effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
In addition to its potent activity against mutant EGFR, AZ7550 also demonstrates inhibitory effects on IGF1R, a receptor tyrosine kinase implicated in tumor growth, proliferation, and resistance to EGFR-targeted therapies.[6][7] The inhibition of IGF1R by AZ7550 presents a secondary mechanism that may contribute to its overall anti-tumor efficacy and potentially overcome certain resistance mechanisms.
Quantitative Data Summary
The biological activity of AZ7550 has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.
Table 1: In Vitro Potency of AZ7550 Against IGF1R
| Target | IC50 (μM) |
| IGF1R | 1.6[1][8][9] |
Table 2: Cellular Activity of AZ7550 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Genotype | IC50 (nM) | GI50 (nM) |
| H1975 | Double Mutant (L858R/T790M) | 45[8][9] | 19[8][9] |
| PC9 | Activating Mutant (exon 19 del) | 26[8][9] | 15[8][9] |
| LoVo | Wild Type | 786[8][9] | - |
| Calu3 | Wild Type | - | 537[8][9] |
Signaling Pathways
The dual inhibition of EGFR and IGF1R by AZ7550 disrupts key signaling cascades involved in cancer cell growth and survival. The following diagrams illustrate these pathways.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
EGFR and IGF1R Kinase Inhibition Assays (IC50 Determination)
The inhibitory activity of AZ7550 against EGFR and IGF1R kinases is determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
General Protocol Outline:
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Reagents and Materials:
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Recombinant human EGFR (mutant forms) or IGF1R kinase domain.
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Biotinylated substrate peptide (e.g., poly-GT for EGFR).
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ATP.
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Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).
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Europium-labeled anti-phosphotyrosine antibody.
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Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
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AZ7550 serially diluted in DMSO.
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384-well low-volume microplates.
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Procedure: a. The kinase, substrate peptide, and AZ7550 at various concentrations are pre-incubated in the assay buffer in the microplate wells. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The reaction is stopped by the addition of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor. e. The plate is incubated to allow for antibody-substrate binding. f. The TR-FRET signal is read on a compatible plate reader.
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Data Analysis:
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The percentage of inhibition is calculated for each concentration of AZ7550 relative to a DMSO control.
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The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
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Cell Proliferation and Growth Inhibition Assays (IC50 and GI50 Determination)
The effect of AZ7550 on the proliferation and growth of cancer cell lines is assessed using cell viability assays such as the MTT or Sulforhodamine B (SRB) assay.
MTT Assay Protocol Outline:
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Cell Culture and Seeding:
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NSCLC cell lines (H1975, PC9, LoVo, Calu3) are cultured in appropriate media supplemented with fetal bovine serum.
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Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment:
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AZ7550 is serially diluted in culture medium and added to the cells. A DMSO-only control is included.
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The cells are incubated with the compound for a specified period (e.g., 72 hours).
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MTT Assay: a. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. b. The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). c. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis:
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IC50 (Inhibitory Concentration 50%): The concentration of AZ7550 that reduces the cell viability by 50% compared to the untreated control.
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GI50 (Growth Inhibition 50%): The concentration of AZ7550 that causes a 50% reduction in the net cell growth as compared to the untreated control. This is often determined using the SRB assay, as per the NCI-60 protocol, which involves fixing the cells before staining.
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Both values are calculated by plotting the percentage of viability or growth inhibition against the log concentration of AZ7550 and fitting the data to a sigmoidal dose-response curve.
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Workflow and Logical Relationships
The following diagram illustrates the workflow for the characterization of AZ7550's mechanism of action.
Conclusion
AZ7550, an active metabolite of osimertinib, demonstrates a dual inhibitory mechanism of action against both mutant EGFR and IGF1R. Its potent and selective activity against clinically relevant EGFR mutations, coupled with its inhibition of the IGF1R signaling pathway, underscores its potential as a significant contributor to the anti-tumor effects observed with osimertinib treatment. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the synergistic effects of dual EGFR and IGF1R inhibition by AZ7550 is warranted to fully elucidate its clinical potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the insulin-like growth factor receptor pathway in lung cancer: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Computational model of EGFR and IGF1R pathways in lung cancer: a Systems Biology approach for Translational Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
